2-Chloro-5-iodo-3-methoxypyridin-4-amine
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Overview
Description
2-Chloro-5-iodo-3-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2O and a molecular weight of 284.48 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-methoxypyridin-4-amine typically involves the halogenation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as described above. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-5-iodo-3-methoxypyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-6-iodopyridin-3-amine
- 4-Chloro-5-methoxypyridin-3-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
Uniqueness
2-Chloro-5-iodo-3-methoxypyridin-4-amine is unique due to the specific arrangement of chlorine, iodine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C6H6ClIN2O |
---|---|
Molecular Weight |
284.48 g/mol |
IUPAC Name |
2-chloro-5-iodo-3-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H6ClIN2O/c1-11-5-4(9)3(8)2-10-6(5)7/h2H,1H3,(H2,9,10) |
InChI Key |
DXGKQFBTRTWZHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1Cl)I)N |
Origin of Product |
United States |
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